5-Amino-2-(cyclohexyloxy)thiazole
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Overview
Description
5-Amino-2-(cyclohexyloxy)thiazole is a heterocyclic compound that features a thiazole ring substituted with an amino group at the 5-position and a cyclohexyloxy group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(cyclohexyloxy)thiazole can be achieved through several methods. One common approach involves the reaction of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild or aqueous conditions . Another method includes the Cook–Heilbron thiazole synthesis, which highlights the formation of 5-aminothiazoles through the chemical reaction of α-aminonitriles or aminocyanoacetates with dithioacids .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(cyclohexyloxy)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
5-Amino-2-(cyclohexyloxy)thiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-2-(cyclohexyloxy)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions allow it to participate in various biochemical processes. The compound may activate or inhibit enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
5-Amino-2-(methoxy)thiazole: Another thiazole derivative with a methoxy group instead of a cyclohexyloxy group.
Uniqueness
5-Amino-2-(cyclohexyloxy)thiazole is unique due to the presence of the cyclohexyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
1314355-69-5 |
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Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-cyclohexyloxy-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H14N2OS/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h6-7H,1-5,10H2 |
InChI Key |
RWPACQPIDFPUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(S2)N |
Origin of Product |
United States |
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